molecular formula C19H21NO3 B4400385 4-[(mesitylamino)carbonyl]phenyl propionate

4-[(mesitylamino)carbonyl]phenyl propionate

Cat. No. B4400385
M. Wt: 311.4 g/mol
InChI Key: JNWLHXSVILFYHO-UHFFFAOYSA-N
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Description

4-[(Mesitylamino)carbonyl]phenyl propionate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MAPPA and is a derivative of the widely known propionic acid.

Mechanism of Action

The mechanism of action of MAPPA is not fully understood. However, studies have shown that MAPPA may inhibit the activity of certain enzymes that play a role in inflammation. This inhibition may lead to a reduction in inflammation, making MAPPA a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
MAPPA has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MAPPA has been shown to exhibit antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using MAPPA in lab experiments include its potential applications in various fields, including medicine, agriculture, and materials science. Additionally, MAPPA is a stable compound that can be easily synthesized. However, the limitations of using MAPPA in lab experiments include the complex synthesis process and the need for specialized equipment and skilled professionals.

Future Directions

There are several potential future directions for the study of MAPPA. These include further studies on the mechanism of action of MAPPA, the development of new drugs based on MAPPA, and the potential applications of MAPPA in agriculture and materials science. Additionally, further studies on the safety and toxicity of MAPPA are needed before it can be used in clinical trials.

Scientific Research Applications

MAPPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MAPPA has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. MAPPA has also been studied for its potential use in the development of new drugs.

properties

IUPAC Name

[4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-5-17(21)23-16-8-6-15(7-9-16)19(22)20-18-13(3)10-12(2)11-14(18)4/h6-11H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWLHXSVILFYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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